molecular formula C11H7F2NO3 B2703058 Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate CAS No. 2361643-73-2

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B2703058
CAS No.: 2361643-73-2
M. Wt: 239.178
InChI Key: VIEZPZNLHMCIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves esterification with methanol to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include 2,4-difluorobenzaldehyde, hydroxylamine hydrochloride, and methanol. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazole-5-methanol derivatives .

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the oxazole ring contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylate
  • Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate
  • Methyl 3-(2,4-difluorophenyl)-1,2-thiazole-5-carboxylate

Uniqueness

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical and biological processes compared to its analogs .

Properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEZPZNLHMCIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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